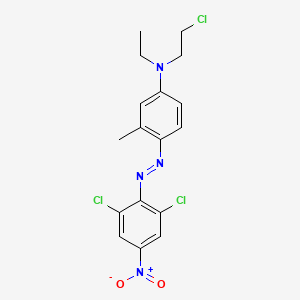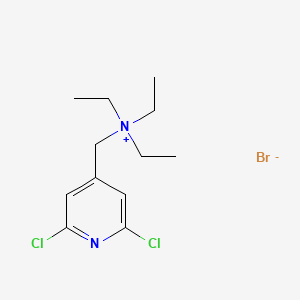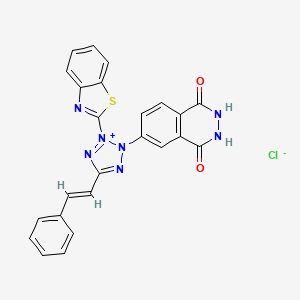
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor, followed by diazotization and azo coupling reactions. The final step involves the introduction of the chloroethyl and ethyl groups under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by continuous azo coupling in specialized reactors. The use of automated systems ensures consistent quality and efficiency. Safety measures are paramount due to the hazardous nature of some intermediates and reagents.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The azo group may also play a role in its activity by participating in redox reactions and electron transfer processes.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-ethyl-m-toluidine: Lacks the azo and nitro groups, resulting in different chemical properties.
4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine: Similar structure but without the chloroethyl group.
Uniqueness
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is unique due to the presence of both chloroethyl and azo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications.
Propiedades
Número CAS |
63741-10-6 |
|---|---|
Fórmula molecular |
C17H17Cl3N4O2 |
Peso molecular |
415.7 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylaniline |
InChI |
InChI=1S/C17H17Cl3N4O2/c1-3-23(7-6-18)12-4-5-16(11(2)8-12)21-22-17-14(19)9-13(24(25)26)10-15(17)20/h4-5,8-10H,3,6-7H2,1-2H3 |
Clave InChI |
UGDJBKWHSWJSMB-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCl)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12064630.png)


![[3-[2-(3,3-Dimethylaziridin-2-yl)ethyl]-3-methyloxiran-2-yl]methanol](/img/structure/B12064645.png)


![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)
![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)


